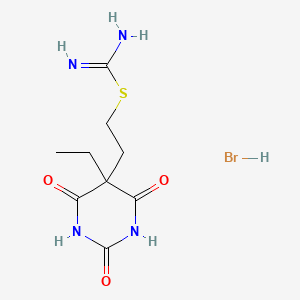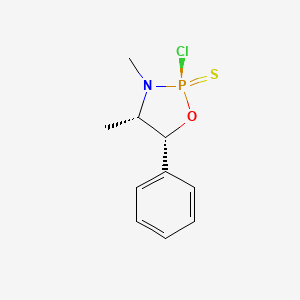
Rhenium(3+) trifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhenium(3+) trifluoride is an inorganic compound with the chemical formula ( \text{ReF}_3 ) It is a compound formed by the transition metal rhenium, which can exist in multiple oxidation states
Métodos De Preparación
Rhenium(3+) trifluoride can be synthesized through several methods. One common synthetic route involves the reaction of rhenium trioxide with fluorine gas: [ 2 \text{ReO}_3 + 3 \text{F}_2 \rightarrow 2 \text{ReF}_3 + 3 \text{O}_2 ] This reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Rhenium(3+) trifluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with Lewis bases to form adducts: [ \text{ReF}_3 + 2 \text{L} \rightarrow \text{ReF}_3\text{L}_2 ] where ( \text{L} ) represents a Lewis base such as diethyl ether or acetonitrile . These reactions often result in the formation of complex structures with unique properties.
Aplicaciones Científicas De Investigación
Rhenium(3+) trifluoride has several scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processes. In biology and medicine, rhenium compounds, including this compound, are being explored for their potential use in cancer therapy and diagnostic imaging . The compound’s unique properties make it a valuable tool in these fields.
Mecanismo De Acción
The mechanism of action of rhenium(3+) trifluoride involves its ability to interact with molecular targets and pathways. For instance, in cancer therapy, rhenium compounds can induce oxidative stress in cancer cells, leading to cell death. They can also bind to DNA and disrupt cellular processes, making them effective in targeting cancer cells .
Comparación Con Compuestos Similares
Rhenium(3+) trifluoride can be compared with other rhenium compounds, such as rhenium trioxide fluoride (( \text{ReO}_3\text{F} )) and rhenium dioxide trifluoride (( \text{ReO}_2\text{F}_3 )). These compounds share some similarities in their chemical behavior but differ in their specific properties and applications. For example, rhenium trioxide fluoride is known for its unique helical chain structure, while rhenium dioxide trifluoride has distinct polymorphic forms .
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in research and development. As our understanding of this compound continues to grow, its applications are likely to expand, offering new possibilities in fields such as chemistry, biology, and medicine.
Propiedades
Número CAS |
25605-13-4 |
|---|---|
Fórmula molecular |
F3Re-3 |
Peso molecular |
243.202 g/mol |
Nombre IUPAC |
rhenium;trifluoride |
InChI |
InChI=1S/3FH.Re/h3*1H;/p-3 |
Clave InChI |
OCKMFZQUCZBLFC-UHFFFAOYSA-K |
SMILES canónico |
[F-].[F-].[F-].[Re] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


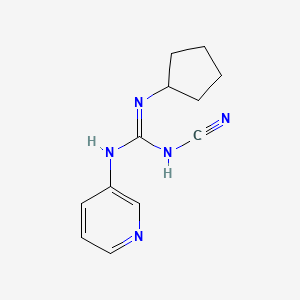
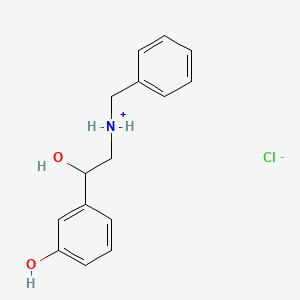
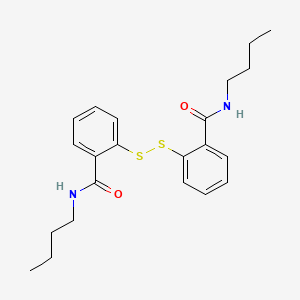
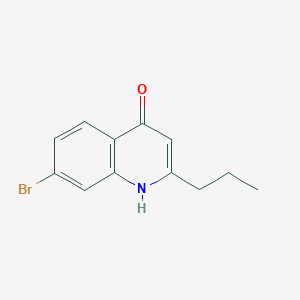
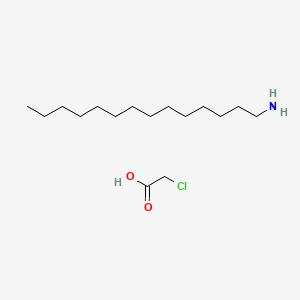

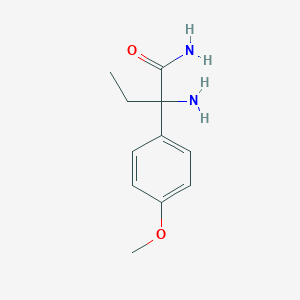
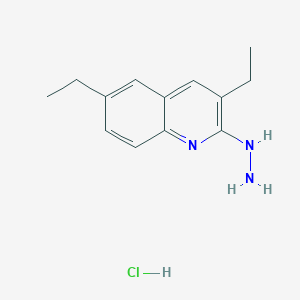
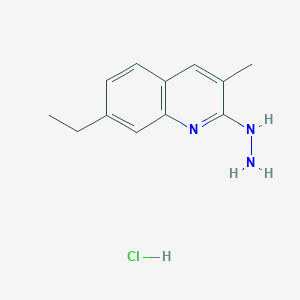
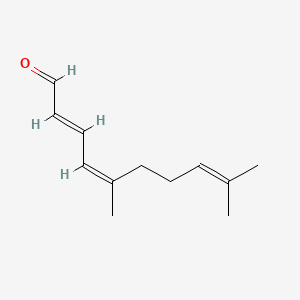
![4-[[(Tributylstannyl)oxy]carbonyl]pyridine](/img/structure/B13757355.png)
![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
